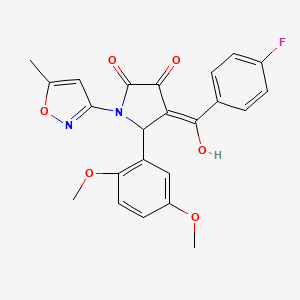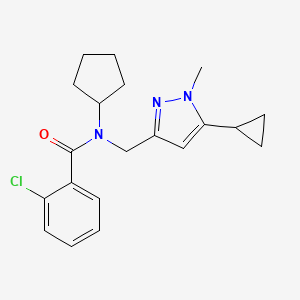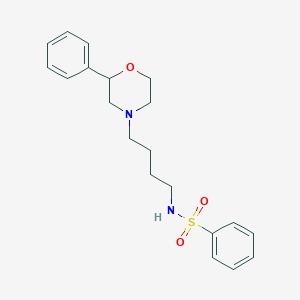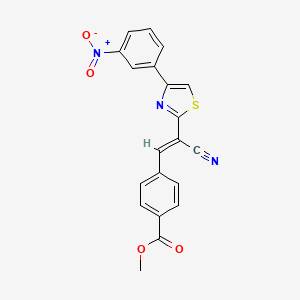
5-(2,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H19FN2O6 and its molecular weight is 438.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Activity and Bioactivation
- Anaerobic O-Demethylations : Research has shown that enzymes from Sporomusa ovata have a broad O-methyl ether cleavage capacity, which is significant for the O-demethylation of compounds like 2,5-dimethoxytetrahydrofuran under anaerobic conditions (Stupperich, Konle, & Eckerskorn, 1996).
- Bioactivation of Antitumor Molecules : A study on the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s suggests the potential of these compounds, including those with 3,4-dimethoxyphenyl, in antitumor properties and their interactions with cytochromes for bioactivation and deactivation (Wang & Guengerich, 2012).
Synthesis and Chemical Properties
- Large-Scale Synthesis for Treatment of Disorders : A study outlines the efficient large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a chemical entity designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
- Fluorescent Chemosensor for Metal Ion Detection : The synthesis of pyrazoline derivatives with 3,4-dimethoxyphenyl components has led to the development of fluorescent chemosensors for metal ion detection, specifically Fe3+ ions (Khan, 2020).
- Potential Antipsychotic Agents : Compounds with 2-fluorobenzoyl structures, similar to the mentioned chemical, have been evaluated for their antipsychotic-like properties in behavioral animal tests, showing promise in this field (Wise et al., 1987).
Photophysical and Physicochemical Investigations
- Photophysical Properties of Pyrazolines : Studies on new pyrazolines with triphenyl and ester derivatives, including those with 3,4-dimethoxyphenyl, have explored the solvent effects on their absorption and fluorescence properties (Şenol et al., 2020).
- Synthesis of Fluorescent Xanthenic Derivatives : The synthesis of derivatives like 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, useful for labeling amine residues, is significant for biochemistry and molecular biology (Crovetto et al., 2008).
Antimicrobial and Antioxidant Activities
- Antimicrobial Activity of Fluorine-Containing Derivatives : Research on fluorine-containing derivatives, including 5-fluoro-2-hydroxybenzoyl pyrazoles, has shown promising antibacterial and antifungal activities (Gadakh et al., 2010).
- Antioxidant Activity of Triazol-5-one Derivatives : Novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, including those with dimethoxyphenyl components, have been evaluated for their in vitro antioxidant activities (Yüksek et al., 2015).
properties
IUPAC Name |
(4E)-5-(2,5-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O6/c1-12-10-18(25-32-12)26-20(16-11-15(30-2)8-9-17(16)31-3)19(22(28)23(26)29)21(27)13-4-6-14(24)7-5-13/h4-11,20,27H,1-3H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCOGKJYAOTPEL-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 5-ethyl-4-methylthiophene-2-carboxylate](/img/structure/B2566374.png)



![2-[Benzyl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2566380.png)


![Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2566384.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2566387.png)